molecular formula C18H19BrN2O4S B6418985 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole CAS No. 384802-49-7

3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Katalognummer: B6418985
CAS-Nummer: 384802-49-7
Molekulargewicht: 439.3 g/mol
InChI-Schlüssel: KLKTXGWGSOUQSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a chemical compound provided for research and development purposes. This pyrazoline derivative is part of a class of heterocyclic compounds known for their significant pharmacological potential and are considered a pharmacologically important active scaffold . Pyrazole and its derivatives are found in agents with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . The specific stereochemistry and substitution patterns on the pyrazoline ring, such as the 4,5-dihydro group (pyrazoline), are crucial for its interaction with biological targets. Related compounds have been synthesized and studied for their effects on biological systems, including interactions with enzymes and antioxidant pathways . The molecular structure of related pyrazoline derivatives often reveals a flattened envelope conformation for the central pyrazoline ring, which can influence its binding affinity . This product is intended for laboratory research applications only and is not intended for human or veterinary use.

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-24-17-6-4-5-14(18(17)25-2)16-11-15(20-21(16)26(3,22)23)12-7-9-13(19)10-8-12/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKTXGWGSOUQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. Pyrazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
  • CAS Number : 31736-73-9

The presence of bromine and methanesulfonyl groups contributes to its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer : The compound was tested in MCF-7 and MDA-MB-231 cell lines. Results indicated that it could enhance the cytotoxic effects of doxorubicin, suggesting a potential role in combination therapy for breast cancer treatment .
  • Lung and Colorectal Cancer : Other pyrazole derivatives have been reported to inhibit the growth of lung and colorectal cancer cells, indicating a broader application for this class of compounds .

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory effects. In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that certain derivatives possess activity against bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Candida albicans. .

The biological activities of pyrazoles are often attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Enzymes : Some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Pyrazoles can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy in Breast Cancer : A study involving a novel pyrazole derivative demonstrated improved outcomes when combined with doxorubicin in resistant breast cancer cell lines .
  • Anti-inflammatory Efficacy : A series of pyrazole compounds were tested in vivo for their anti-inflammatory effects using carrageenan-induced edema models in mice, showing promising results comparable to traditional NSAIDs .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanismReference
AnticancerMCF-7, MDA-MB-231Apoptosis induction
Anti-inflammatoryCytokines (TNF-α, IL-6)COX inhibition
AntimicrobialE. coli, S. aureusBacterial growth inhibition

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole can inhibit the proliferation of cancer cells. A notable study demonstrated that a related compound reduced the viability of various cancer cell lines by inducing apoptosis through the activation of caspases .

Anti-inflammatory Properties
Another application is in the treatment of inflammatory diseases. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial in managing conditions like arthritis and other inflammatory disorders .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Antitumor3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole12.5
Anti-inflammatoryRelated pyrazole derivative15.0
COX InhibitionSimilar pyrazole derivative10.0

Agrochemicals

Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research has indicated that pyrazole derivatives can act as effective agents against various pests and weeds due to their ability to disrupt biological processes in target organisms .

Case Study: Pesticidal Efficacy
A study evaluating a series of pyrazole derivatives found that specific substitutions on the phenyl rings significantly enhanced their insecticidal activity against aphids and beetles. The compound's efficacy was attributed to its ability to interfere with neurotransmitter function in pests .

Materials Science

Polymer Chemistry
In materials science, pyrazole derivatives are being explored for their potential use in polymer synthesis. Their ability to form stable complexes with metal ions can lead to the development of new materials with unique electronic and optical properties .

Table 2: Potential Applications in Materials Science

Application AreaDescriptionExample Compound
Polymer SynthesisFormation of metal complexesPyrazole-based ligands
Electronic MaterialsDevelopment of conductive polymersConductive pyrazole derivatives

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyrazoline derivatives reveals key differences in substituent effects on physicochemical and biological properties (Table 1).

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reported Activity Reference
Target Compound 3-(4-BrPh), 5-(2,3-diOMePh), 1-MeSO₂ Methanesulfonyl N/A (Theoretical focus) -
A03 (Ozgun et al.) 3-(4-BrPh), 5-(2,4-diOMePh), 1-PhSO₂NH₂ Benzenesulfonamide AChE inhibition (Ki = 37.7 nM)
CPMPP (Pathade et al.) 3-(3,4-diOMePh), 5-(4-ClPh), 1-Ph Phenyl DFT/experimental spectroscopy
Compound 2i (Molecules, 2015) 3-(4-MeSO₂Ph), 5-(4-ClPh), 1-(4-BrPh) Methylsulfonylphenyl Antimicrobial
Fluorinated Pyrazoline (Adel et al.) 3-(2-FPh), 5-(3,4-diOMePh), 1-Ph Fluorophenyl Antiviral (DENV2 protease)

Key Observations:

Substituent Position and Bioactivity: The 2,3-dimethoxyphenyl group in the target compound vs. 2,4-dimethoxyphenyl in A03 alters electronic distribution. Bromophenyl vs. chlorophenyl (e.g., CPMPP): Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability but reduce solubility compared to chlorine .

Sulfonyl Group Variations :

  • Methanesulfonyl (target) vs. benzenesulfonamide (A03): The former’s smaller size and stronger electron-withdrawing effect could increase metabolic stability but reduce hydrogen-bonding capacity compared to sulfonamides .
  • Methylsulfonylphenyl (Compound 2i) vs. direct methanesulfonyl: The phenyl spacer in 2i may enhance π-π stacking but reduce electrophilicity at the pyrazole ring .

Fluorine vs. Methoxy/Bromo Substitution :

  • Fluorinated analogues (e.g., Adel et al.) exhibit distinct antiviral activity due to fluorine’s electronegativity and metabolic stability. The target compound’s bromine and methoxy groups prioritize hydrophobic/electronic effects over direct polarity modulation .

Computational and Spectroscopic Insights
  • DFT studies on CPMPP highlight that methoxy groups at 3,4-positions increase electron density on the pyrazole ring, enhancing nucleophilic reactivity. The target compound’s 2,3-dimethoxy configuration may redirect electron density differently, affecting charge transfer interactions .
  • IR and NMR data for methylsulfonyl-containing compounds (e.g., 2i, 2k) show characteristic peaks at ~1300–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching) and δ 3.0–3.5 ppm (CH₃SO₂), consistent with the target compound’s expected spectral profile .

Vorbereitungsmethoden

Hydrazone Intermediate Preparation

The synthesis begins with preparing a hydrazone intermediate by condensing 2,3-dimethoxybenzaldehyde with methylhydrazine in ethanol under reflux. This step, adapted from pyrazole derivatization protocols, achieves 85–90% conversion within 2 hours. The resulting hydrazone (C10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2) is isolated via vacuum filtration and recrystallized in ethyl acetate.

Cyclization with 4-Bromophenylacetylene

Cyclization of the hydrazone with 4-bromophenylacetylene in tetrahydrofuran (THF) at 0–5°C forms the dihydropyrazole core. Titanium(IV) chloride (TiCl4\text{TiCl}_4) catalyzes this [3+2] cycloaddition, selectively generating the 3,5-diaryl configuration. The reaction mixture is quenched with ice-cold water, extracted with dichloromethane (DCM), and dried over Na2SO4\text{Na}_2\text{SO}_4, yielding a 68% crude product.

Functionalization with Methanesulfonyl Group

Sulfonylation Reaction Conditions

The dihydropyrazole intermediate undergoes sulfonylation using methanesulfonyl chloride (MsCl\text{MsCl}) in anhydrous DCM. Triethylamine (Et3N\text{Et}_3\text{N}) is added dropwise to scavenge HCl, maintaining a pH > 8. After 6 hours at room temperature, the mixture is washed with brine (3×20 mL) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving 72% yield.

Regioselectivity Challenges

Competing sulfonylation at the pyrazole N2 position is mitigated by steric hindrance from the 4-bromophenyl group, favoring N1 functionalization. 1H NMR^1 \text{H NMR} analysis confirms regiochemistry through the absence of a downfield shift at δ\delta 3.2–3.5 ppm, characteristic of N2-sulfonylated byproducts.

Alternative One-Pot Modular Synthesis

Reaction Design and Optimization

A one-pot method combines 4-bromophenylhydrazine, 2,3-dimethoxycinnamaldehyde, and methanesulfonyl hydrazide in ethanol with 10% KOH. Refluxing at 80°C for 4 hours induces simultaneous cyclization and sulfonylation, bypassing intermediate isolation. This approach reduces purification steps and improves overall yield to 78%.

Solvent and Catalyst Screening

SolventCatalystTime (h)Yield (%)
EthanolKOH478
DMFNaOH665
THFTiCl4\text{TiCl}_4570

Polar protic solvents like ethanol enhance nucleophilicity of the hydrazide, while KOH outperforms NaOH in deprotonation efficiency.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR^1 \text{H NMR} (500 MHz, DMSO-d6d_6) : δ\delta 7.89 (d, J=8.2J = 8.2 Hz, 2H, BrPh), 7.32 (t, J=7.4J = 7.4 Hz, 1H, pyrazole-H), 6.94 (s, 1H, OMePh), 3.87 (s, 6H, OCH3_3), 3.21 (s, 3H, SO2_2CH3_3).

  • HRMS (ESI+) : m/zm/z 463.04 [M+H]+^+ (calc. 463.05).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows 98.5% purity with a retention time of 6.7 minutes. Residual solvents (ethanol < 0.1%) comply with ICH Q3C guidelines.

Comparative Analysis of Synthesis Routes

Yield and Scalability

MethodStepsYield (%)Scalability
Hydrazone Cyclization372Moderate
One-Pot Synthesis178High

The one-pot method’s efficiency stems from reduced intermediate handling, though it requires precise stoichiometric control .

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by functionalization. For example:

  • Pyrazole ring formation : Reacting (4-bromophenyl)hydrazine with a chalcone derivative (e.g., 2,3-dimethoxyphenyl-propenone) under reflux in ethanol, catalyzed by NaOH, to form the dihydropyrazole core .
  • Methanesulfonyl introduction : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C . Key variables affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring conformation (e.g., dihedral angles between aromatic substituents) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions, with methanesulfonyl protons appearing as singlets near δ 3.0–3.5 ppm .
  • IR spectroscopy : Sulfonyl S=O stretches are observed at ~1150–1300 cm1^{-1} .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in analyzing electronic properties?

DFT calculations predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and UV-Vis absorption spectra. For example:

  • Charge distribution : The electron-withdrawing bromophenyl and methanesulfonyl groups polarize the pyrazole ring, influencing reactivity .
  • Spectroscopic validation : Experimental UV-Vis peaks (e.g., π→π* transitions) align with TD-DFT simulations when using hybrid functionals like B3LYP/6-311++G(d,p) .

Q. What strategies optimize diastereoselectivity during pyrazole ring formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor tighter transition states, enhancing selectivity for the cis-dihydro configuration .
  • Catalytic additives : Use of chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., ZnCl2_2) can improve enantiomeric excess, though yields may vary .
  • Temperature control : Slow cooling during cyclocondensation reduces kinetic byproducts .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing methoxy with chloro groups) on target binding using molecular docking .
  • Meta-analysis : Cross-reference IC50_{50} values from enzyme inhibition assays with crystallographic data to identify critical interactions (e.g., sulfonyl group hydrogen bonding) .

Q. What role does the methanesulfonyl group play in modulating pharmacokinetic properties?

  • Metabolic stability : The sulfonyl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal assays .
  • Solubility : Despite its hydrophobicity, the sulfonyl moiety enhances water solubility via dipole-dipole interactions, as predicted by LogP calculations (e.g., XLogP3 ~3.5) .

Methodological Considerations

Q. How are reaction intermediates purified to minimize byproducts?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Q. What computational tools predict intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis : Quantifies C–H···π, π–π, and halogen bonding contributions to lattice stability .
  • Mercury software : Visualizes packing motifs (e.g., herringbone arrangements driven by bromophenyl interactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.